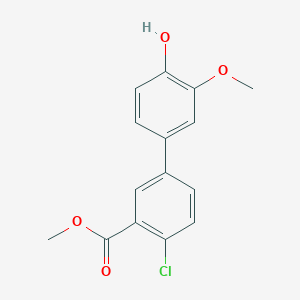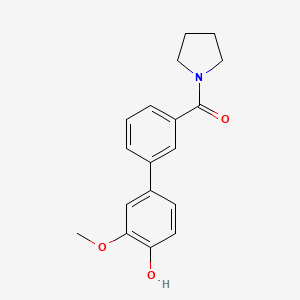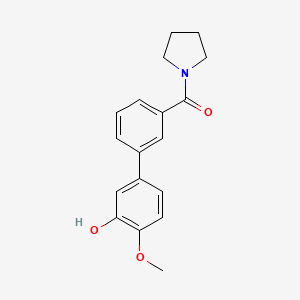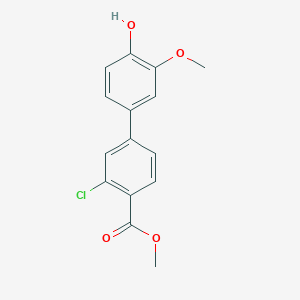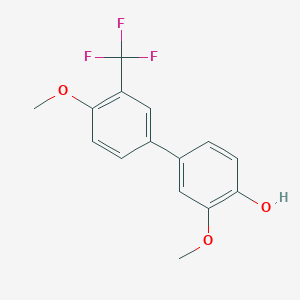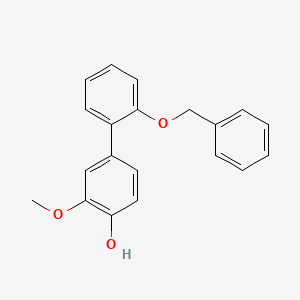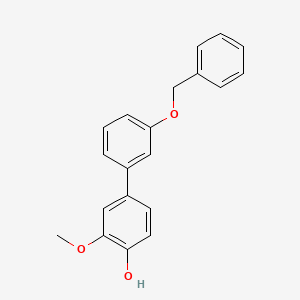
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% (4-MTFM) is a phenolic compound that has been studied extensively due to its potential applications in the field of scientific research. It is a colorless, crystalline solid that is soluble in water and alcohol. 4-MTFM has been used in a variety of scientific research applications, including as a solvent, a reagent, an inhibitor, and a catalyst. Its unique properties make it an attractive choice for many research projects.
Wirkmechanismus
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% acts as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase. It is believed to act by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. The exact mechanism of action is not yet fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% are not yet fully understood. It has been shown to act as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase, but its effects on other biochemical pathways and physiological processes are not yet known.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its high solubility in both water and alcohol, which makes it an ideal solvent for many reactions. In addition, its unique properties make it a useful reagent, inhibitor, and catalyst for a variety of research projects. The main limitation of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% is its high cost, which can be a barrier for some laboratories.
Zukünftige Richtungen
The potential applications of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% in scientific research are vast and the possibilities are only beginning to be explored. Some potential future directions for research include: further study of its mechanism of action, development of new synthesis methods for 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95%, exploration of its potential applications in drug discovery, and investigation of its effects on other biochemical pathways and physiological processes. In addition, further research into the safety and toxicity of 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% is necessary in order to ensure its safe use in laboratory experiments.
Synthesemethoden
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 2-methoxy-5-trifluoromethylbenzaldehyde and 4-methoxyphenol in the presence of a base catalyst. The reaction is carried out in an inert atmosphere and the product is isolated by filtration and recrystallization. The yield of the reaction is approximately 95%.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has a variety of potential applications in scientific research. It can be used as a solvent, a reagent, an inhibitor, and a catalyst in a variety of research projects. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as an inhibitor of enzymes, such as cytochrome P450 and carbonic anhydrase. In addition, 4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol, 95% has been used as a catalyst in the synthesis of polymers and other compounds.
Eigenschaften
IUPAC Name |
2-methoxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-13-6-4-10(15(16,17)18)8-11(13)9-3-5-12(19)14(7-9)21-2/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIZEABHPKHPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685787 |
Source


|
| Record name | 2',3-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-trifluoromethylphenyl)-2-methoxyphenol | |
CAS RN |
1262002-22-1 |
Source


|
| Record name | 2',3-Dimethoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380375.png)
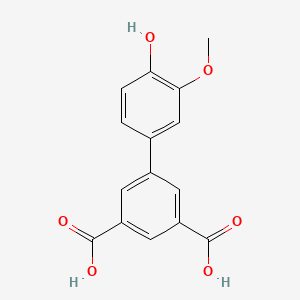
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)

